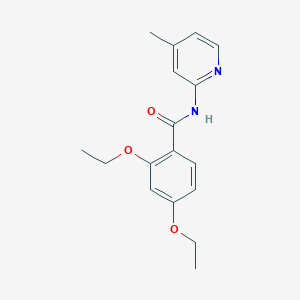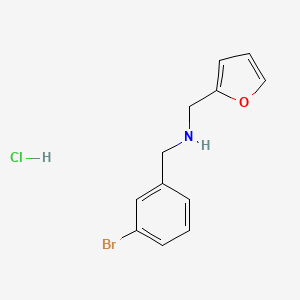
2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide, also known as MPB-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB-4 is a member of the N-alkylpyridin-2-amide class of compounds, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models. These properties make 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide a promising candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. These mechanisms of action may contribute to the anti-inflammatory, analgesic, and neuroprotective effects of 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide.
Biochemical and Physiological Effects:
2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide has also been shown to reduce pain in animal models of nociception. In addition, 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide in lab experiments is its well-characterized mechanism of action and biological activity. This makes it a useful tool for studying the role of COX-2 and PPARγ in various biological processes. However, one of the limitations of using 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide. One area of interest is the development of new derivatives of 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide with improved solubility and potency. Another area of interest is the study of the effects of 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide on other biological pathways, such as the immune system and the cardiovascular system. Finally, the development of new drugs based on the structure of 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide may lead to the discovery of novel therapeutics for the treatment of various diseases.
Métodos De Síntesis
2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-pyridinylamine with 2,4-diethoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide. This synthesis method has been optimized to yield high purity and high yield of 2,4-diethoxy-N-(4-methyl-2-pyridinyl)benzamide.
Propiedades
IUPAC Name |
2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-21-13-6-7-14(15(11-13)22-5-2)17(20)19-16-10-12(3)8-9-18-16/h6-11H,4-5H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPRPOBUSUPSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NC=CC(=C2)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5330120.png)
![ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5330127.png)
![5-({5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5330138.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5330142.png)

![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5330154.png)

![(4R)-4-[4-({[(4-fluorophenyl)acetyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5330159.png)
![4-[2-(3-pyrrolidinyl)benzoyl]thiomorpholine 1,1-dioxide hydrochloride](/img/structure/B5330161.png)
![(1R,2S,9R)-11-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one hydrochloride](/img/structure/B5330164.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330183.png)
![2-(3-bromophenyl)-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5330189.png)
